molecular formula C9H9N3O B2617205 (1-phenyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 103755-51-7

(1-phenyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No. B2617205
M. Wt: 175.191
InChI Key: SUKBZKBDHCCBBH-UHFFFAOYSA-N
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Description

“(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” is a compound that contains a triazole moiety. Triazoles are planar and aromatic, and they are highly soluble in water . The compound also contains a phenyl group attached to the triazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Mitsunobu reaction, Suzuki–Miyaura cross-coupling reaction, and “Click” chemistry . These reactions can be performed in various solvents, including aqueous medium .


Molecular Structure Analysis

The molecular structure of “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” includes a triazole ring attached to a phenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The phenyl group is a six-membered aromatic ring .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can participate in the Suzuki–Miyaura cross-coupling reaction . It can also undergo hydroxylation of the CH2 group next to the triazole and hydrolysis of the ester bond .


Physical And Chemical Properties Analysis

Triazoles, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol”, are highly soluble in water. In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Specific Scientific Field

Medicinal chemistry and drug discovery.

Summary of Application

1,2,3-Triazoles, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol,” have found applications in drug discovery. They serve as privileged scaffolds for designing bioactive compounds due to their stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market, such as anticonvulsants, antibiotics, and anticancer drugs .

Experimental Procedures

The synthesis of 1,2,3-triazoles involves various methodologies, including:

  • Click Chemistry Approach : The “click chemistry” approach is popular for constructing 1,2,3-triazoles. It typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which efficiently forms the triazole ring. Researchers can use this method to synthesize novel compounds containing the “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” motif .

Results and Outcomes

Researchers have successfully developed bioactive compounds based on 1,2,3-triazoles. For example:

  • Antiproliferative Activity : A compound called 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells with an IC50 of 2 μM .

Chemical Biology

Specific Scientific Field

Chemical biology.

Summary of Application

1,2,3-Triazoles find applications in chemical biology, particularly in bioconjugation and fluorescent imaging. Researchers functionalize biomolecules (e.g., proteins, nucleic acids) with 1,2,3-triazole moieties to study biological processes.

Experimental Procedures

Researchers employ “click chemistry” to label biomolecules with 1,2,3-triazoles. These labeled biomolecules can then be used for tracking cellular processes, protein-protein interactions, and drug target identification.

Results and Outcomes

1,2,3-Triazole-based bioconjugates enable precise visualization of cellular events and contribute to our understanding of biological systems.

These are just three of the six unique applications of “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol.” If you’d like to explore the remaining applications, feel free to ask

Future Directions

Triazole derivatives, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol”, have shown promise in various fields, including pharmaceuticals and agrochemicals . Future research could focus on further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action .

properties

IUPAC Name

(3-phenyltriazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKBZKBDHCCBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-1,2,3-triazol-5-yl)methanol

Citations

For This Compound
2
Citations
T Ismail, S Shafi, I Hyder, T Sidiq… - Archiv der …, 2015 - Wiley Online Library
A series of novel bis‐heterocycles encompassing isoxazolines and triazoles were synthesized through a novel one‐pot procedure that involves in situ generation of nitrile oxide and its 1…
Number of citations: 8 onlinelibrary.wiley.com
HSP Rao, G Chakibanda - researchgate.net
Supplementary Information Raney Ni Catalyzed Azide-Alkyne Cycloaddition Reaction H. Surya Prakash Rao* and Guravaiah Chakibanda Page 1 S1 Supplementary Information Raney …
Number of citations: 0 www.researchgate.net

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